DMCM hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

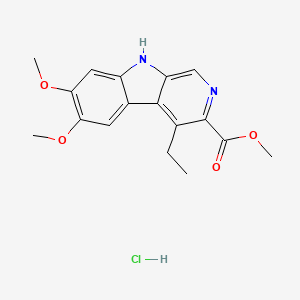

DMCM hydrochloride, also known as methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate hydrochloride, is a compound from the β-carboline family. It is known for its ability to induce anxiety and convulsions by acting as a negative allosteric modulator of GABA A receptors. This compound is functionally opposite to benzodiazepines and related drugs, which are positive allosteric modulators. This compound is primarily used in scientific research to test new anxiolytic and anticonvulsant medications .

科学研究应用

DMCM盐酸盐具有广泛的科学研究应用,包括:

化学: 它被用作模型化合物来研究负向变构调节对GABA A受体的影响。

生物学: 研究人员使用它来研究GABA A受体在焦虑和惊厥中的作用。

医学: 它作为一种工具来测试新的抗焦虑和抗惊厥药物。

作用机制

DMCM盐酸盐通过作为GABA A受体的负向变构调节剂发挥作用。这意味着它与受体上不同于活性位点的位点结合,并诱导构象变化,从而降低受体的活性。所涉及的分子靶标是GABA A受体亚型,包括α1、α2、α3和α5。 这种调节所影响的通路包括抑制GABA能神经传递,从而导致神经元兴奋性增强,并诱发焦虑和惊厥 .

生化分析

Biochemical Properties

DMCM hydrochloride shows binding affinity at human recombinant GABAA αxβ3γ2 receptor subtypes . It interacts with α1, α2, α3, and α5 receptors, with Ki values of 10 nM, 13 nM, 7.5 nM, and 2.2 nM respectively . These interactions influence the biochemical reactions within the cell, particularly those involving GABA A receptors.

Cellular Effects

This compound has potent convulsant, proconvulsant, and anxiogenic properties in vivo . It influences cell function by modulating the activity of GABA A receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a negative allosteric modulator of GABA A receptors . It binds to these receptors, inhibiting their activity and leading to effects such as anxiety and convulsions . This binding interaction with biomolecules, along with potential changes in gene expression, forms the basis of its molecular mechanism.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, it has been shown to produce modest anxiolytic-like effects in γ2I77 mice at dosages of 20 mg/kg and 60 mg/kg .

准备方法

合成路线和反应条件

DMCM盐酸盐的合成涉及多个步骤。起始材料通常是β-咔啉衍生物,它会经历一系列化学反应,包括烷基化、酯化和甲氧基化。反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保以高纯度获得所需产物。

工业生产方法

在工业环境中,DMCM盐酸盐的生产遵循类似的合成路线,但规模更大。 该过程涉及使用大型反应器,精确控制反应条件,以及使用结晶和色谱等纯化技术,以实现最终产品的的高产率和纯度 .

化学反应分析

反应类型

DMCM盐酸盐会发生多种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气,通常使用高锰酸钾或过氧化氢等氧化剂。

还原: 这种反应涉及添加氢气或去除氧气,通常使用氢化锂铝或硼氢化钠等还原剂。

取代: 这种反应涉及用另一个官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。

常用的试剂和条件

这些反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,氢化锂铝)和亲核试剂(例如,卤素)。反应条件因具体反应而异,但通常涉及控制温度、特定溶剂和催化剂来促进反应。

形成的主要产物

从这些反应中形成的主要产物取决于具体反应类型。例如,氧化反应可能会生成羧酸,而还原反应可能会生成醇。 取代反应可能会产生多种产物,具体取决于所涉及的取代基 .

相似化合物的比较

DMCM盐酸盐在作为GABA A受体的负向变构调节剂方面具有独特作用。类似的化合物包括:

加巴喷丁: 一种GABA A受体拮抗剂,可阻断受体的活性。

CGP52432: 一种GABA B受体的选择性拮抗剂。

GS 39783: 一种GABA B受体的正向变构调节剂。

(-)-龙脑: 一种天然产物,作为GABA A受体的正向变构调节剂。

巴氯芬: 一种GABA B受体激动剂,用于治疗痉挛.

DMCM盐酸盐因其作为负向变构调节剂的特定作用而脱颖而出,这在功能上与上面列出的许多类似化合物相反。

生物活性

DMCM hydrochloride, chemically known as 4-Ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride, is a benzodiazepine inverse agonist that has garnered attention for its biological activities, particularly its anxiogenic and convulsant properties. This article delves into the compound's mechanisms of action, effects on GABAergic systems, and its implications in research and therapeutic contexts.

Overview of this compound

- Chemical Structure : this compound is classified as a benzodiazepine inverse agonist. It interacts with GABAA receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system.

- Purity : Typically ≥98%, ensuring reliability in experimental settings.

DMCM exerts its effects primarily through modulation of GABAA receptors. As an inverse agonist, it reduces the activity of these receptors, leading to decreased inhibitory neurotransmission. This mechanism contrasts with traditional benzodiazepines that enhance GABAergic activity.

Key Findings:

- Anxiogenic Activity : Research indicates that DMCM induces anxiety-like behaviors in animal models, suggesting its potential utility in studying anxiety disorders .

- Convulsant Properties : The compound is noted for its potent convulsant activity, making it a valuable tool for investigating seizure mechanisms .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Anxiogenic | Induces anxiety-like behaviors in rodents | |

| Convulsant | Provokes seizures and convulsions | |

| GABAA Modulation | Inverse agonist effect on GABAA receptors |

Case Studies and Experimental Evidence

- Anxiety Studies : In a controlled study, DMCM was administered to rats to assess its impact on anxiety levels. Results indicated significant increases in anxiety-related behaviors compared to control groups, supporting its classification as an anxiogenic agent .

- Seizure Induction : Another study focused on the convulsant effects of DMCM. Different doses were tested to evaluate seizure threshold variations among rat subgroups. The findings revealed a clear dose-dependent relationship between DMCM administration and seizure induction .

- GABAergic Interactions : Research has demonstrated that DMCM alters the clustering of GABAA receptors without the γ2 subunit, indicating a unique interaction profile that may have implications for understanding receptor dynamics and pharmacology .

Toxicological Insights

Despite its biological activities, safety assessments are crucial. Limited data suggest low acute toxicity; however, chronic exposure studies are lacking. The compound's metabolites may pose additional risks, necessitating further investigation into long-term effects and safety profiles .

Table 2: Toxicological Profile of this compound

| Parameter | Value/Description |

|---|---|

| Acute Toxicity (LD50) | Low; specific values not well established |

| Chronic Exposure Studies | Limited data available |

| Metabolites | Potentially toxic metabolites identified |

属性

IUPAC Name |

methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4.ClH/c1-5-9-15-10-6-13(21-2)14(22-3)7-11(10)19-12(15)8-18-16(9)17(20)23-4;/h6-8,19H,5H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCRBVQGMZUJKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C3=CC(=C(C=C3NC2=CN=C1C(=O)OC)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82499-00-1 |

Source

|

| Record name | 4-Ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。